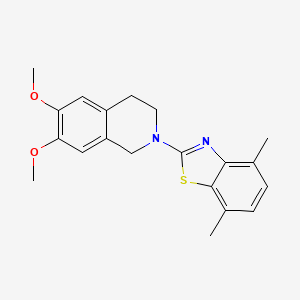![molecular formula C23H30N4O4 B6487847 1-{2-[benzyl(methyl)amino]ethyl}-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 877641-77-5](/img/structure/B6487847.png)
1-{2-[benzyl(methyl)amino]ethyl}-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is also known as PRL-8-53, a nootropic substituted phenethylamine . It was first synthesized by medical chemistry professor Nikolaus Hansl at Creighton University in the 1970s . It has been shown to act as a hypermnesic drug in humans .
Molecular Structure Analysis
The IUPAC name for PRL-8-53 is Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate . The molecular formula is C18H21NO2 and the molar mass is 283.371 g·mol −1 .Mecanismo De Acción
Target of Action
The compound, also known as PRL-8-53 , is a nootropic substituted phenethylamine .
Mode of Action
The exact mechanism of action of PRL-8-53 remains unknown . It is suggested that PRL-8-53 interacts with its targets, leading to enhanced cognitive function, particularly in memory recall .
Biochemical Pathways
Its potential cholinergic properties suggest it may influence the cholinergic system, which plays a crucial role in memory and cognition . Its ability to potentiate dopamine and partially inhibit serotonin also implies it may affect dopaminergic and serotonergic pathways .
Pharmacokinetics
It is known to be relatively non-toxic, with an oral ld50 in mice of 860 mg/kg, indicating a high therapeutic index . Doses above 8 mg/kg have brief hypotensive effects in canines .
Result of Action
The primary result of PRL-8-53’s action is its potential nootropic effect, particularly its hypermnesic (enhanced memory) effects in humans . In a single double-blind trial exploring the effects of PRL-8-53 in 47 healthy volunteers on various cognitive tasks, overall improvements in recollection differed between subject groups when compared to their respective placebo scores .
Action Environment
As with any drug, factors such as the individual’s health status, age, diet, and concomitant medications can potentially influence its efficacy and safety .
Safety and Hazards
PRL-8-53 is relatively non-toxic, with an oral LD 50 in mice of 860 mg/kg, giving the drug a high therapeutic index . Doses above 8 mg/kg have brief hypotensive effects in canines . High doses depress motor activity in the rat and mouse, with the ED 50 for a 50% reduction in motor activity of mice at 160 mg/kg .
Direcciones Futuras
The development of PRL-8-53 was halted for reasons that remain uncertain . It did not exhibit obvious side effects that would warrant discontinuation in animals or in its single human trial . Future research could focus on understanding its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
1-[2-[benzyl(methyl)amino]ethyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4/c1-26(15-17-7-5-4-6-8-17)12-11-24-23(29)25-18-13-22(28)27(16-18)19-9-10-20(30-2)21(14-19)31-3/h4-10,14,18H,11-13,15-16H2,1-3H3,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQJWZXEVVJGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B6487769.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-phenoxyacetamide](/img/structure/B6487777.png)
![3-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B6487790.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide](/img/structure/B6487805.png)
![N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide](/img/structure/B6487810.png)
![3-{4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}-2H-chromen-2-one](/img/structure/B6487815.png)
![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,3-diphenylpropanoate](/img/structure/B6487822.png)
![1-(2-methylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6487829.png)
![3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-methylpiperazin-1-yl)urea](/img/structure/B6487832.png)
![1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(dimethylamino)ethyl]urea](/img/structure/B6487833.png)
![2-(2-chlorophenyl)-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide](/img/structure/B6487851.png)
![N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide](/img/structure/B6487853.png)
![8-butyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6487861.png)
